

# Theoretical Computational Insights into Tris(trimethylsilyl) Phosphate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Tris(trimethylsilyl) phosphate*

Cat. No.: *B1206849*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Tris(trimethylsilyl) phosphate** (TMSP), with the chemical formula  $\text{O}=\text{P}(\text{OSi}(\text{CH}_3)_3)_3$ , is a versatile organophosphorus compound.<sup>[1]</sup> Its unique structure, featuring a central phosphate group bonded to three trimethylsilyl moieties, imparts a range of useful chemical properties. While extensively studied as an electrolyte additive in lithium-ion batteries for its ability to scavenge hydrofluoric acid (HF) and stabilize electrode interfaces, its role as a phosphorylating agent also presents potential applications in organic synthesis and drug development.<sup>[2][3][4]</sup> This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the structure, reactivity, and potential applications of TMSP.

## Molecular Properties and Computational Characterization

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the fundamental properties of TMSP. These studies provide insights into its geometry, electronic structure, and spectroscopic characteristics.

## Optimized Molecular Geometry

The three-dimensional structure of TMSP has been optimized using various levels of theory. The key structural parameters, including bond lengths and angles, are crucial for understanding its reactivity.

Parameter	Description	Calculated Value
P=O Bond Length	Length of the phosphoryl bond	~1.45 - 1.48 Å
P-O Bond Length	Length of the phosphorus-oxygen single bond	~1.58 - 1.62 Å
Si-O Bond Length	Length of the silicon-oxygen bond	~1.65 - 1.69 Å
O-P-O Angle	Angle between the single-bonded oxygen atoms	~105 - 109°
P-O-Si Angle	Angle between the phosphorus, oxygen, and silicon atoms	~125 - 135°

Note: These values are approximate and can vary depending on the computational method (functional and basis set) employed.

## Spectroscopic Properties

Computational methods are also used to predict spectroscopic data, which can then be compared with experimental results for validation.

Calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. The key vibrational modes for TMSP are summarized below. Good agreement between calculated and experimental spectra can be achieved using appropriate DFT functionals, such as PBE0, with suitable basis sets.[5]

Vibrational Mode	Description	Calculated Wavenumber (cm <sup>-1</sup> )
v(P=O)	Phosphoryl stretching	~1250 - 1300
v_as(P-O-Si)	Asymmetric P-O-Si stretching	~1050 - 1100
v_s(P-O-Si)	Symmetric P-O-Si stretching	~950 - 1000
v_as(Si(CH <sub>3</sub> ) <sub>3</sub> )	Asymmetric Si-C stretching	~750 - 850
v_s(Si(CH <sub>3</sub> ) <sub>3</sub> )	Symmetric Si-C stretching	~600 - 700

Note: Calculated frequencies are often scaled to better match experimental values.

The <sup>31</sup>P NMR chemical shift is a key identifier for phosphorus-containing compounds.<sup>[6]</sup> Computational prediction of this shift can be a powerful tool for structural elucidation. The calculated <sup>31</sup>P chemical shift for TMSP is highly dependent on the level of theory and the reference compound used.<sup>[7][8]</sup>

Nucleus	Calculated Chemical Shift (ppm)	Experimental Chemical Shift (ppm)
<sup>31</sup> P	Varies with method (typically -20 to -30)	~ -24.6 <sup>[9]</sup>

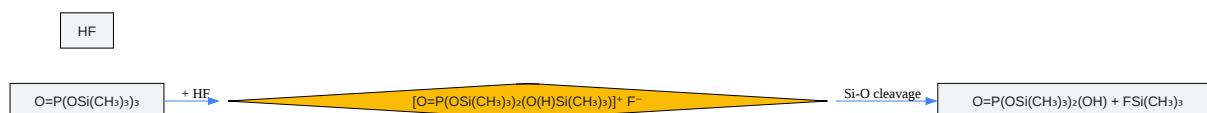
Note: Calculations are typically referenced to a standard like 85% H<sub>3</sub>PO<sub>4</sub>.

## Reaction Mechanisms: A Computational Perspective

Theoretical studies have been pivotal in elucidating the reaction mechanisms of TMSP, particularly its role as an HF scavenger in lithium-ion batteries and its hydrolysis.

## Hydrofluoric Acid (HF) Scavenging

In the context of lithium-ion batteries, the presence of trace amounts of water can lead to the hydrolysis of the  $\text{LiPF}_6$  salt, generating detrimental HF. TMSP is an effective HF scavenger, and computational studies have detailed the underlying mechanism.[2][3][4][10] The primary pathway involves the cleavage of the Si-O bond.



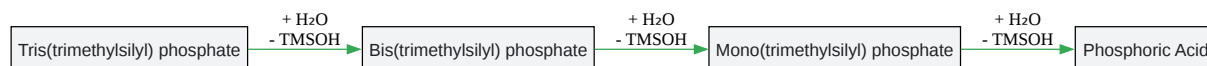
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### HF Scavenging Mechanism of TMSP

Computational studies, often employing DFT, have calculated the reaction energies and activation barriers for this process, confirming its thermodynamic favorability. The cleavage of the O-Si bond is generally found to be the predominant pathway over O-P bond cleavage.[3]

## Hydrolysis

TMSP can react with water, a process that has been investigated both experimentally and computationally.[9] The hydrolysis of TMSP proceeds in a stepwise manner, with the sequential removal of the trimethylsilyl groups.



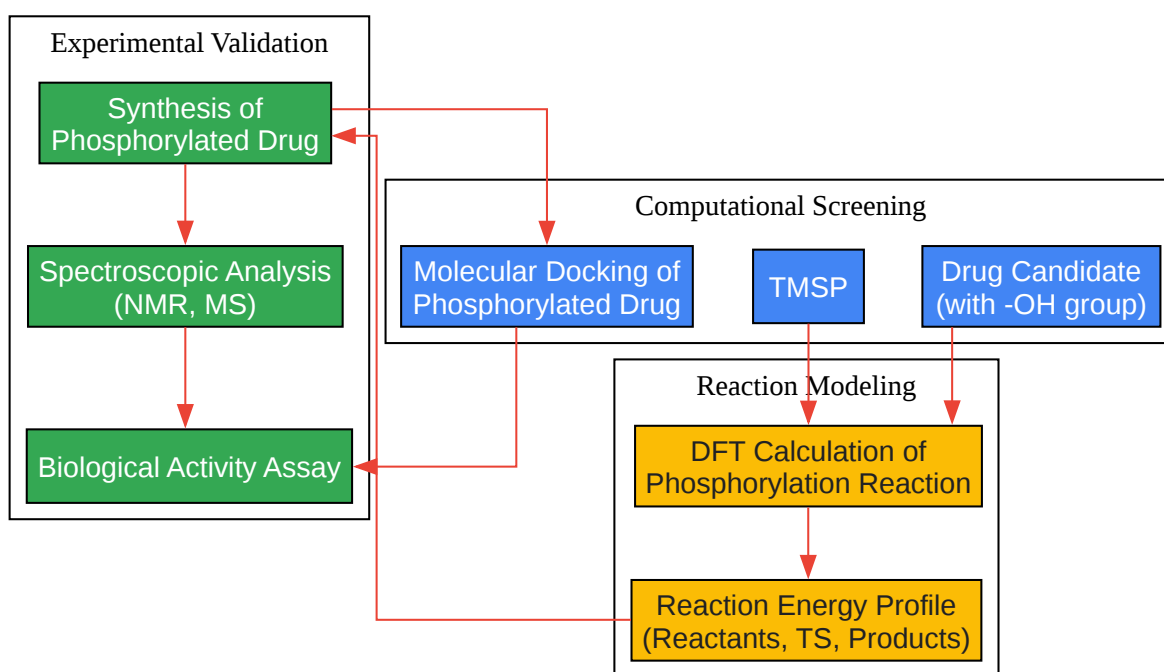
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### Stepwise Hydrolysis of TMSP

DFT calculations can be used to model the reaction pathway, including the transition states, to understand the kinetics of each hydrolysis step.[11][12][13]

## Potential Applications in Drug Development

The ability of TMSP to act as a phosphorylating agent opens up possibilities for its use in drug synthesis. Phosphorylation is a key reaction in the synthesis of many biologically active molecules, including nucleoside analogues used as antiviral or anticancer agents. While specific computational studies of TMSP in drug development are not widely reported, a general workflow for such an investigation can be outlined.



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### Computational Workflow for TMSP in Drug Development

This workflow would involve using DFT to model the phosphorylation of a drug candidate by TMSP, calculating the reaction thermodynamics and kinetics. The resulting phosphorylated molecule could then be studied using molecular docking to predict its binding affinity to a biological target.

## Methodologies

### Computational Protocols

A typical computational study of TMSP involves geometry optimization followed by the calculation of desired properties.

- Software: Gaussian, ORCA, VASP, etc.
- Method: Density Functional Theory (DFT) is commonly employed.
- Functionals: Hybrid functionals like B3LYP, PBE0, and M06-2X have been used. For reaction mechanisms, functionals like MPW1K may be suitable.[\[5\]](#)[\[8\]](#)[\[14\]](#)
- Basis Sets: Pople-style basis sets such as 6-311+G(d,p) or 6-311++G(2d,2p) are often used. For higher accuracy in NMR calculations, specialized basis sets like IGLO-III may be employed.[\[7\]](#)[\[8\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently used.[\[8\]](#)
- Property Calculations:
  - Vibrational Frequencies: Calculated from the second derivatives of the energy.
  - NMR Chemical Shifts: Typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[\[7\]](#)[\[8\]](#)
  - Reaction Pathways: Located by finding transition states (first-order saddle points on the potential energy surface) and confirmed by Intrinsic Reaction Coordinate (IRC) calculations.

### Experimental Protocols

Experimental validation is crucial for computational studies.

- Sample Preparation: The TMSP sample is dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.[\[19\]](#) An internal standard may be added for quantitative analysis.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: A standard one-pulse experiment with proton decoupling is typically performed. For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).<sup>[1]</sup>
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an external standard (e.g., 85% H<sub>3</sub>PO<sub>4</sub>).
- Cell Assembly: A three-electrode or two-electrode cell is assembled with the electrolyte containing TMSP.
- Instrumentation: A potentiostat with a frequency response analyzer is used.
- Measurement Parameters:
  - Frequency Range: Typically from the MHz to mHz range.
  - AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.
  - DC Potential: The measurement can be performed at the open-circuit potential or at a specific DC bias.
- Data Analysis: The impedance data is plotted in Nyquist or Bode plots and can be fitted to an equivalent circuit model to extract information about the resistance and capacitance of different electrochemical processes.<sup>[20][21][22][23][24]</sup>

## Conclusion

Theoretical and computational studies have provided invaluable insights into the molecular properties and reactivity of **tris(trimethylsilyl) phosphate**. These studies have not only rationalized its effectiveness as an electrolyte additive in lithium-ion batteries but also highlighted its potential in other areas such as organic synthesis and drug development. The synergy between computational modeling and experimental validation will continue to be crucial in exploring the full potential of this versatile molecule.

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